molecular formula C20H19N7O2S B12571042 N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea CAS No. 183484-03-9

N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea

Katalognummer: B12571042
CAS-Nummer: 183484-03-9
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: QINVAHCVGBPGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two acetylanilino groups and a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-acetylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4,6-bis(2-acetylanilino)-1,3,5-triazine, which is then reacted with thiourea to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with various biological molecules, which can inhibit the activity of certain enzymes. The triazine ring and acetylanilino groups contribute to the compound’s ability to interact with cellular pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylanilino and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

183484-03-9

Molekularformel

C20H19N7O2S

Molekulargewicht

421.5 g/mol

IUPAC-Name

[4,6-bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea

InChI

InChI=1S/C20H19N7O2S/c1-11(28)13-7-3-5-9-15(13)22-18-25-19(27-20(26-18)24-17(21)30)23-16-10-6-4-8-14(16)12(2)29/h3-10H,1-2H3,(H5,21,22,23,24,25,26,27,30)

InChI-Schlüssel

QINVAHCVGBPGHS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1NC2=NC(=NC(=N2)NC(=S)N)NC3=CC=CC=C3C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.